Rosmarinate is a natural product found in Salvia miltiorrhiza, Celastrus hindsii, and other organisms with data available.
A polyphenol compound that naturally occurs in rosemary with ANTIOXIDANT and anti-inflammatory properties.
(S)-rosmarinic acid
CAS No.: 179188-11-5
Cat. No.: VC17965281
Molecular Formula: C18H16O8
Molecular Weight: 360.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 179188-11-5 |
---|---|
Molecular Formula | C18H16O8 |
Molecular Weight | 360.3 g/mol |
IUPAC Name | (2S)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid |
Standard InChI | InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m0/s1 |
Standard InChI Key | DOUMFZQKYFQNTF-GIZXNFQBSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Introduction
Structural Characteristics and Physicochemical Properties
(S)-Rosmarinic acid (C₁₈H₁₆O₈) is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, with a molecular weight of 360.31 g/mol . Its structure includes two catechol groups, which contribute to its potent antioxidant activity by scavenging reactive oxygen species (ROS) and chelating metal ions . The (S)-enantiomer exhibits distinct biological activity compared to its (R)-counterpart, particularly in interactions with enzymes and receptors involved in inflammatory pathways .
Table 1: Physicochemical Properties of (S)-Rosmarinic Acid
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆O₈ |
Molecular Weight | 360.31 g/mol |
Solubility in DMSO | 72 mg/mL (199.82 mM) |
Solubility in Water | 18 mg/mL (49.95 mM) |
Solubility in Ethanol | 18 mg/mL (49.95 mM) |
Melting Point | 171–175°C |
UV Absorption (λmax) | 330 nm |
The compound’s solubility profile enables its use in both aqueous and organic solvents, facilitating its incorporation into drug formulations . Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) have been pivotal in confirming its stereochemical purity and quantifying its concentration in plant extracts .
Pharmacological Activities and Mechanisms
Antioxidant and Anti-Inflammatory Effects
(S)-Rosmarinic acid neutralizes ROS by donating hydrogen atoms from its phenolic hydroxyl groups, thereby mitigating oxidative damage to lipids, proteins, and DNA . In UVB-exposed skin cells, RA restores the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1) by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . Concurrently, it suppresses pro-inflammatory mediators like TNF-α, IL-6, and COX-2 by inhibiting the phosphorylation and nuclear translocation of NF-κB .
Neuroprotective Properties
In models of Alzheimer’s disease (AD), RA inhibits the aggregation of Tau protein and amyloid-β (Aβ) plaques, hallmark pathologies of the condition . At 50 mg/kg, RA reduces brain edema and apoptosis in ischemic stroke models by downregulating high-mobility group box 1 (HMGB1) and blocking NF-κB activation . Furthermore, RA mitigates dopamine neuron loss in Parkinson’s disease models by stabilizing mitochondrial membrane potential and suppressing Bax/Bcl-2-mediated apoptosis .
Anticancer Activity
RA exhibits dose-dependent cytotoxicity against cancer cells, such as U937 lymphoma and SH-SY5Y neuroblastoma cells, by inducing ROS-dependent apoptosis . It downregulates protumorigenic factors like ICAM-1, VCAM-1, and COX-2, thereby impairing tumor angiogenesis and metastasis . In murine models, RA-loaded solid lipid nanoparticles (SLNs) enhance bioavailability and reduce oxidative stress in Huntington’s disease, suggesting potential for targeted cancer therapy .
Therapeutic Applications
Neurodegenerative Disorders
RA’s ability to cross the blood-brain barrier and modulate oxidative stress pathways makes it a viable candidate for AD and Parkinson’s disease. In Aβ25–35-induced AD rats, RA improves cognitive function by scavenging peroxynitrite (ONOO⁻) and reducing synaptic toxicity . Nasal administration of RA-SLNs in Huntington’s disease models restores motor coordination and reduces striatal degeneration .
Oncology
Preclinical studies highlight RA’s role in adjunct cancer therapy. By inhibiting TNF-α-induced NF-κB activation, RA sensitizes chemoresistant tumors to doxorubicin and paclitaxel . Its synergistic effects with conventional chemotherapeutics are under investigation for glioblastoma and pancreatic cancer .
Metabolic Diseases
RA enhances insulin sensitivity in diabetic models by activating AMP-activated protein kinase (AMPK) and reducing hepatic gluconeogenesis . In streptozotocin-induced diabetic rats, RA attenuates nephropathy by lowering advanced glycation end products (AGEs) and oxidative stress markers .
Analytical Methods for Quantification
Table 2: Analytical Techniques for (S)-Rosmarinic Acid
Method | Sensitivity | Applications |
---|---|---|
HPLC-PDA | 0.1 µg/mL | Quantification in plant extracts |
Near-Infrared (NIR) | 3.1 SEP | High-throughput screening |
LC-MS/MS | 0.01 ng/mL | Pharmacokinetic studies |
Near-infrared spectroscopy (NIR) offers a non-destructive alternative to HPLC, with a standard error of prediction (SEP) of 3.1 and a residual predictive deviation (RPD) of 2.6 . This method correlates strongly with HPLC results (r² = 0.94), enabling rapid assessment of RA in agricultural and pharmaceutical samples .
Challenges and Future Directions
Despite its promise, RA’s clinical translation is hindered by poor oral bioavailability and rapid metabolism. Encapsulation in nanocarriers (e.g., SLNs, liposomes) and prodrug formulations are being explored to enhance its pharmacokinetic profile . Additionally, large-scale clinical trials are needed to validate its efficacy in humans, particularly for neurodegenerative and oncological indications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume